

# Preclinical Profile of Craviten (M-71): A Review of Central Nervous System Effects

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Craviten

Cat. No.: B1258843

[Get Quote](#)

**Introduction:** **Craviten** (M-71) is identified chemically as 2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' -trimethoxy-benzoyloxy)-butyl-2]-ethylenediamine dihydrochloride. It is primarily recognized for its potent antiarrhythmic properties.<sup>[1]</sup> This technical guide provides a comprehensive overview of the preclinical studies conducted to evaluate the effects of **Craviten** on the central nervous system (CNS). The focus is on its pharmacological actions in various animal models, summarizing key findings related to behavior, motor coordination, and other CNS-related parameters.

## Pharmacodynamics and Efficacy in the Central Nervous System

Preclinical investigations in rodent models, specifically rats and mice, have consistently demonstrated that **Craviten** has a negligible impact on the central nervous system.<sup>[1]</sup> A series of standardized neuropharmacological assays were conducted to assess a range of CNS functions.

**Motor Activity and Coordination:** **Craviten** was found to have no discernible effect on spontaneous motor activity in rats and mice.<sup>[1]</sup> Furthermore, it did not alter amphetamine-stimulated hyperactivity, suggesting a lack of interaction with dopaminergic pathways that mediate such behaviors.<sup>[1]</sup> The compound also did not impair motor coordination, as evidenced by normal performance on the rota-rod test.<sup>[1]</sup>

**Analgesic and Anticonvulsant Properties:** The potential analgesic and anticonvulsant effects of **Craviten** were also explored. The studies revealed that **Craviten** possesses neither analgesic nor anticonvulsant properties in the preclinical models tested.[1]

**Sedative-Hypnotic Effects:** To evaluate its potential sedative or hypnotic effects, the hexobarbital-induced sleeping time was measured in animals treated with **Craviten**. The results indicated that **Craviten** did not modify the duration of hexobarbital-induced sleep, suggesting a lack of sedative-hypnotic activity.[1]

**Thermoregulation:** **Craviten** did not induce any changes in the body temperature of either rats or mice, indicating it does not interfere with central thermoregulatory mechanisms.[1]

## Cardiovascular and Respiratory Effects

In contrast to its lack of CNS activity, **Craviten** demonstrated clear dose-dependent effects on the cardiovascular and respiratory systems. It was shown to decrease arterial blood pressure in rats and cause a slight stimulation of respiration.[1] The hypotensive effect was a consistent and dose-related finding.[1] Studies in cats further elaborated on its cardiovascular effects, noting that **Craviten** produced hypotension and inhibited the excitability of the sinus node as well as atrio-ventricular and intraventricular conduction.[2]

## Toxicology

The acute toxicity of **Craviten** was determined in several species. The median lethal dose (LD50) values were established as follows:

- Rats: 142 mg/kg intraperitoneally (i.p.) and 15 x 8 mg/kg intravenously (i.v.)[1]
- Mice: 550 mg/kg i.p.[1]
- Rabbits: 5 x 1 mg/kg i.v.[1]

## Data Summary

Table 1: Summary of **Craviten**'s Effects on the Central Nervous System in Rodents

| Parameter                            | Species    | Effect    | Citation            |
|--------------------------------------|------------|-----------|---------------------|
| Spontaneous Motor Activity           | Rats, Mice | No effect | <a href="#">[1]</a> |
| Amphetamine-Stimulated Hyperactivity | Rats, Mice | No effect | <a href="#">[1]</a> |
| Rota-rod Performance                 | Rats, Mice | No effect | <a href="#">[1]</a> |
| Analgesic Action                     | Rats, Mice | No effect | <a href="#">[1]</a> |
| Anticonvulsant Action                | Rats, Mice | No effect | <a href="#">[1]</a> |
| Hexobarbital Sleeping Time           | Rats, Mice | No effect | <a href="#">[1]</a> |
| Body Temperature                     | Rats, Mice | No effect | <a href="#">[1]</a> |

Table 2: Summary of **Craviten**'s Cardiovascular and Respiratory Effects

| Parameter               | Species | Effect                                                                                            | Citation            |
|-------------------------|---------|---------------------------------------------------------------------------------------------------|---------------------|
| Arterial Blood Pressure | Rats    | Dose-dependent decrease                                                                           | <a href="#">[1]</a> |
| Respiration             | Rats    | Slight stimulation                                                                                | <a href="#">[1]</a> |
| Cardiovascular Effects  | Cats    | Hypotension, inhibited sinus node excitability, and atrio-ventricular/intraventricular conduction | <a href="#">[2]</a> |

Table 3: Acute Toxicity (LD50) of **Craviten**

| Species | Route of Administration | LD50         | Citation            |
|---------|-------------------------|--------------|---------------------|
| Rats    | Intraperitoneal (i.p.)  | 142 mg/kg    | <a href="#">[1]</a> |
| Rats    | Intravenous (i.v.)      | 15 x 8 mg/kg | <a href="#">[1]</a> |
| Mice    | Intraperitoneal (i.p.)  | 550 mg/kg    | <a href="#">[1]</a> |
| Rabbits | Intravenous (i.v.)      | 5 x 1 mg/kg  | <a href="#">[1]</a> |

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### Spontaneous Motor Activity Assessment:

- Animals: Male Wistar rats (180-200g) and male Albino Swiss mice (20-25g).
- Apparatus: Photoresistor actometers.
- Procedure: Animals were individually placed in the actometers and their motor activity was recorded for 30 minutes, 60 minutes post-administration of **Craviten** or vehicle.

### Rota-rod Performance Test:

- Animals: Male Albino Swiss mice (20-25g).
- Apparatus: Rota-rod treadmill.
- Procedure: Mice were trained to remain on the rotating rod. On the test day, **Craviten** or vehicle was administered, and the animals were placed on the rota-rod at specified time intervals. The time until they fell off the rod was recorded.

### Hexobarbital Sleeping Time:

- Animals: Male Albino Swiss mice (20-25g).

- Procedure: **Craviten** or vehicle was administered 60 minutes before an intraperitoneal injection of hexobarbital (100 mg/kg). The time from the loss to the regaining of the righting reflex was measured as the sleeping time.

## Visualization of Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Preclinical evaluation workflow for **Craviten**.

Conclusion: The available preclinical data from rodent models strongly indicate that **Craviten** (M-71) does not exert any significant effects on the central nervous system.<sup>[1]</sup> Its pharmacological activity is primarily centered on the cardiovascular system, where it acts as a potent antiarrhythmic agent with a dose-dependent hypotensive effect.<sup>[1][2]</sup> These findings suggest that **Craviten**'s therapeutic applications are likely confined to cardiovascular disorders, with a low probability of CNS-related side effects. Further research could explore the specific mechanisms underlying its cardiovascular actions.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Central action of Craviten (M-71) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of a new antiarrhythmic drug, Craviten (M-71) on the circulatory system in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of Craviten (M-71): A Review of Central Nervous System Effects]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1258843#craviten-s-effects-on-the-central-nervous-system-in-preclinical-models>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)